molecular formula C7H10O2 B1206804 (1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol

(1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol

Cat. No. B1206804
M. Wt: 126.15 g/mol
InChI Key: FTZZKLFGNQOODA-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-3-methylcyclohexa-3,5-diene-1,2-diol is a cyclohexadienediol.

Scientific Research Applications

1. Osmylation and Synthesis of Chiral Compounds

A study by Brovetto et al. (1999) investigated the osmylation of chiral cis-cyclohexadienediols, including 3-methylcyclohexa-3,5-diene-1,2-diol. This research demonstrated the significance of protecting groups in determining the regio- and stereoselectivity of reactions, contributing to the synthesis of chiral compounds such as protected (2S)-2-methylconduritol E (Brovetto et al., 1999).

2. Application in Diels-Alder Reactions

Hudlický and Boros (1993) explored the use of 1,2-dihydroxy-3-ethenylcyclohexa-3,5-diene, derived from the oxidation of styrene, in Diels-Alder reactions. This research highlights the potential of (1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol in stereoselective intermolecular dimerizations (Hudlický & Boros, 1993).

3. Enzymatic Conversion for Synthesis of Complex Molecules

White and Banwell (2016) demonstrated the conversion of the enzymatically derived (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol into compounds with the pentacyclic framework of the alkaloid vindoline. This research underscores the utility of (1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol in complex molecule synthesis, particularly in the context of anticancer agents like vinblastine and vincristine (White & Banwell, 2016).

4. Biotechnological Production and Optical Applications

Chartrain et al. (2000) developed a method for producing toluene cis glycol, a compound related to (1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol, using a Rhodococcus strain. This research is pivotal in understanding the biotechnological applications and optical properties of related diols (Chartrain et al., 2000).

properties

Product Name

(1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(1S,2R)-3-methylcyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C7H10O2/c1-5-3-2-4-6(8)7(5)9/h2-4,6-9H,1H3/t6-,7+/m0/s1

InChI Key

FTZZKLFGNQOODA-NKWVEPMBSA-N

Isomeric SMILES

CC1=CC=C[C@@H]([C@@H]1O)O

SMILES

CC1=CC=CC(C1O)O

Canonical SMILES

CC1=CC=CC(C1O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 2
(1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 3
(1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 4
(1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 5
(1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 6
(1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol

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